molecular formula C10H8BrN3O B7772860 2-amino-5-bromo-6-phenyl-1H-pyrimidin-4-one

2-amino-5-bromo-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7772860
M. Wt: 266.09 g/mol
InChI Key: CIUUIPMOFZIWIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bropirimine can be synthesized through various chemical reactions. One common method involves the reaction of 2-amino-5-bromo-4-hydroxy-6-phenylpyrimidine with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Bropirimine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Bropirimine undergoes various chemical reactions, including:

    Oxidation: Bropirimine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in Bropirimine.

    Substitution: Substitution reactions can introduce new functional groups into the Bropirimine molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds .

Scientific Research Applications

Bropirimine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.

    Biology: Investigated for its immunomodulatory effects and potential to modulate immune responses.

    Medicine: Explored for its antitumor activity and potential use in cancer therapy.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Bropirimine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bropirimine is unique due to its specific combination of immunomodulatory and antitumor activities. Its ability to modulate the immune system and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-5-bromo-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUUIPMOFZIWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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